2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
CAS No.: 886189-06-6
Cat. No.: VC16254966
Molecular Formula: C15H9BrN4S
Molecular Weight: 357.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886189-06-6 |
|---|---|
| Molecular Formula | C15H9BrN4S |
| Molecular Weight | 357.2 g/mol |
| IUPAC Name | 2-(2-bromophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
| Standard InChI | InChI=1S/C15H9BrN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19) |
| Standard InChI Key | SGCZTFQFQKZLFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 2-(2-Bromophenyl) triazolo[1,5-c]quinazoline-5-thiol (C₁₅H₉BrN₄S, MW 357.2 g/mol) consists of a quinazoline ring system fused with a triazole moiety. The quinazoline core contributes planar rigidity, while the triazole ring introduces nitrogen-rich heterocyclic properties conducive to hydrogen bonding and π-π interactions. The 2-bromophenyl substituent enhances lipophilicity, potentially improving membrane permeability, and the 5-thiol group provides a reactive site for covalent modifications or redox interactions .
Key Structural Data
The bromine atom at the ortho position of the phenyl ring introduces steric hindrance, which may influence binding affinity to biological targets such as bacterial enzymes or adenosine receptors.
Synthesis and Optimization
Reaction Pathways and Starting Materials
The synthesis typically begins with 2-(4-bromophenyl)-4-hydrazinoquinazoline, which undergoes cyclocondensation with orthoesters (e.g., triethyl orthoformate) under reflux conditions. This step forms the triazole ring via a-sigmatropic rearrangement. Subsequent thiolation at the 5-position is achieved using phosphorus pentasulfide (P₄S₁₀) in anhydrous dioxane .
Critical Reaction Conditions
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Cyclocondensation:
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Temperature: 120–140°C
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Solvent: Toluene or xylene
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Yield: 65–75%
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Thiolation:
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol-water mixtures yields high-purity product (>95%). Structural confirmation relies on:
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¹H-NMR: Aromatic protons between δ 7.5–8.5 ppm, with a singlet for the thione proton at δ 3.3 ppm.
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LC-MS: [M+H]⁺ peak at m/z 358.1.
Biological Activity and Mechanism
Antibacterial and Antifungal Efficacy
In vitro assays demonstrate potent activity against Gram-positive pathogens:
The thiol group likely disrupts microbial cell walls by binding to cysteine residues in essential enzymes, while the bromophenyl moiety enhances membrane penetration .
Adenosine Receptor Antagonism
In radioligand binding assays, the compound exhibits submicromolar affinity for A₂ₐ receptors (Kᵢ = 0.8 μM), suggesting potential in Parkinson’s disease therapy.
Pharmacological Applications and Future Directions
| Application | Rationale | Development Stage |
|---|---|---|
| Antibacterial agents | Targets Gram-positive infections | Preclinical |
| Antifungal therapy | Activity against Candida spp. | Lead optimization |
| CNS disorders | A₂ₐ receptor modulation | Target validation |
Challenges and Optimization Strategies
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